

# Application of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide in Pharmaceutical Intermediate Synthesis

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## Compound of Interest

Compound Name:	<i>N</i> -Methoxy- <i>N</i> ,1-dimethylpiperidine-4-carboxamide
Cat. No.:	B1323206

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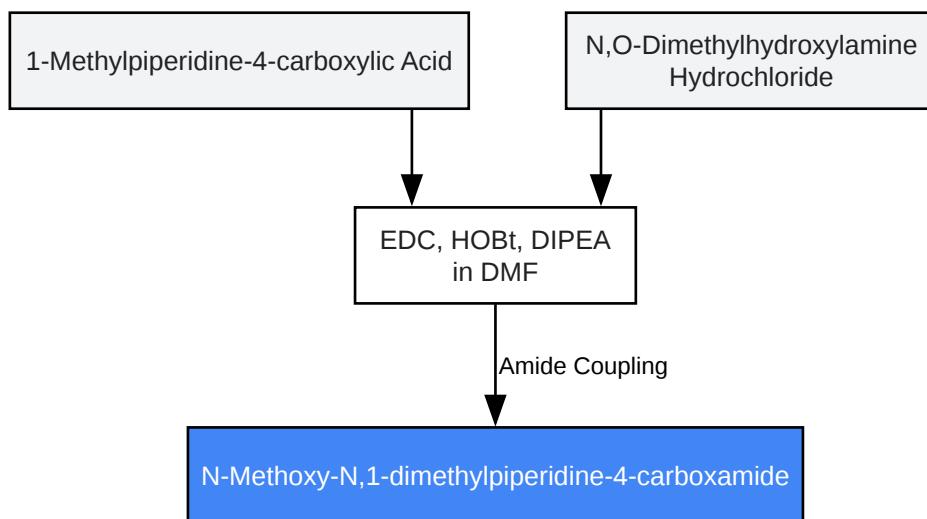
## Introduction

**N**-Methoxy-**N**,1-dimethylpiperidine-4-carboxamide, a specialized Weinreb amide, serves as a critical intermediate in the synthesis of complex pharmaceutical compounds. Its unique structural features allow for controlled, high-yield additions of organometallic reagents to form ketones, a common structural motif in biologically active molecules. This application note provides a detailed overview of its synthesis and its pivotal role in the production of the anti-migraine drug, Lasmiditan.

## Synthesis of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

The synthesis of **N**-Methoxy-**N**,1-dimethylpiperidine-4-carboxamide is typically achieved through the coupling of 1-methylpiperidine-4-carboxylic acid with *N*,*O*-dimethylhydroxylamine hydrochloride. This reaction is facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), in the presence of a base and an activating agent like 1-hydroxybenzotriazole (HOBr).

## Synthesis Workflow



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Caption: Synthesis of the target Weinreb amide.

## Experimental Protocol: Synthesis of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

This protocol is adapted from established literature procedures.[\[1\]](#)

Materials:

- 1-methylpiperidine-4-carboxylic acid
- N,N-dimethylformamide (DMF)
- N,N-diisopropylethylamine (DIPEA)
- 1-hydroxybenzotriazole (HOBT)
- N,O-dimethylhydroxylamine hydrochloride
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- 5 N Sodium hydroxide solution
- Dichloromethane

- Chloroform
- Isopropanol
- Anhydrous sodium sulfate
- Saturated sodium chloride solution

**Procedure:**

- In a suitable reaction vessel, dissolve 1-methylpiperidine-4-carboxylic acid (5.5 g, 38.4 mmol) in N,N-dimethylformamide (100 mL) with heating.
- To the solution, sequentially add N,N-diisopropylethylamine (8.0 mL, 46.1 mmol), 1-hydroxybenzotriazole (5.2 g, 38.4 mmol), and N,O-dimethylhydroxylamine hydrochloride (4.1 g, 42.2 mmol).
- Stir the reaction mixture for 5 minutes.
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (7.4 g, 38.4 mmol) to the mixture.
- Stir the resulting homogeneous solution at room temperature for 63 hours.
- After the reaction is complete, remove the solvent by distillation under reduced pressure.
- Dissolve the residue in water and adjust the pH to 9 with a 5 N sodium hydroxide solution.
- Extract the aqueous phase with dichloromethane.
- Wash the organic layer with a saturated sodium chloride solution.
- Perform a further extraction with a solvent mixture of chloroform/isopropanol (3:1).
- Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

- Purify the product by flash column chromatography on silica gel to obtain **N-Methoxy-N,1-dimethylpiperidine-4-carboxamide** as a yellow liquid (9.5 g).

## Quantitative Data

Parameter	Value	Reference
Starting Material	1-methylpiperidine-4-carboxylic acid	<a href="#">[1]</a>
Molar Mass of Starting Material	143.18 g/mol	
Moles of Starting Material	38.4 mmol	<a href="#">[1]</a>
Product	N-Methoxy-N,1-dimethylpiperidine-4-carboxamide	<a href="#">[1]</a>
Molar Mass of Product	186.26 g/mol	
Theoretical Yield	7.15 g	
Actual Yield	9.5 g (crude)	<a href="#">[1]</a>
Calculated Yield	~132% (This suggests the presence of residual solvent or impurities in the crude product)	
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a>

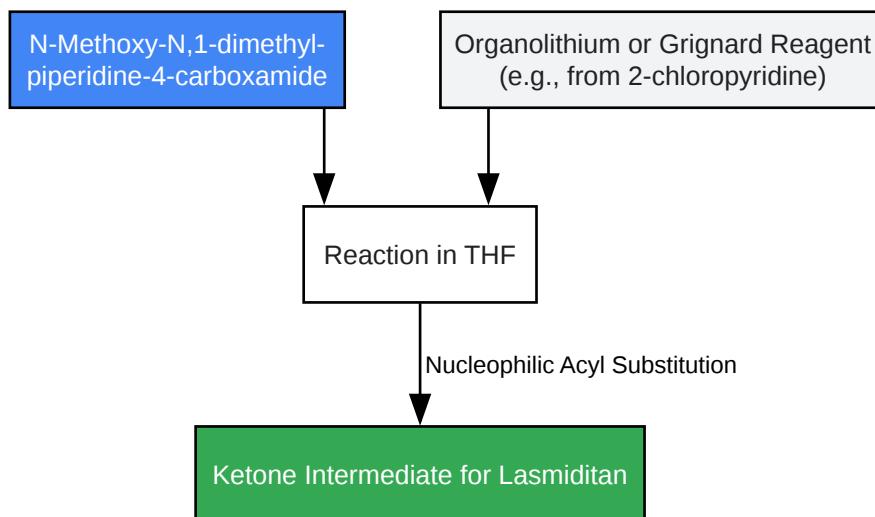
Note on Yield: The reported actual yield of 9.5 g for the crude product exceeds the theoretical maximum, indicating that the product likely contains residual solvents or impurities prior to final purification. The protocol notes purification by flash column chromatography, which is expected to yield a high-purity final product.

## Application in the Synthesis of Lasmiditan

**N-Methoxy-N,1-dimethylpiperidine-4-carboxamide** is a key intermediate in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist for the acute treatment of migraine. [\[2\]](#)[\[3\]](#) The Weinreb amide functionality is crucial for the subsequent carbon-carbon bond

formation with a pyridine-based organometallic reagent. This reaction forms a ketone, which is a central component of the Lasmiditan structure.

## Synthesis Workflow: Lasmiditan Intermediate



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Caption: Formation of the ketone precursor to Lasmiditan.

## Experimental Protocol: Synthesis of the Ketone Intermediate for Lasmiditan

The following is a general procedure based on patent literature describing the synthesis of Lasmiditan.[\[4\]](#)

Materials:

- **N-Methoxy-N,1-dimethylpiperidine-4-carboxamide** (referred to as compound of formula VII in the patent)
- 1M solution of 1-methylpiperidine-4-yl-magnesium chloride in tetrahydrofuran (or a similar organometallic reagent derived from a substituted pyridine)
- Tetrahydrofuran (THF)
- 10% aqueous ammonium chloride solution

- Ethyl acetate

Procedure:

- In a reaction vessel, prepare a solution of **N-Methoxy-N,1-dimethylpiperidine-4-carboxamide** (10 g) in tetrahydrofuran (50 mL).
- Cool the mixture to approximately 0°C.
- Slowly add a 1M solution of 1-methylpiperidine-4-yl-magnesium chloride in tetrahydrofuran (180 mL) at about 0°C.
- Stir the reaction mixture for approximately 2 hours.
- Quench the reaction by adding a 10% aqueous ammonium chloride solution and ethyl acetate at 0-5°C.
- Allow the temperature to rise to approximately 25°C.
- The resulting ketone intermediate can then be isolated and carried forward in the synthesis of Lasmiditan.

## Advantages of Using the Weinreb Amide Intermediate

The use of **N-Methoxy-N,1-dimethylpiperidine-4-carboxamide** offers several advantages in the synthesis of Lasmiditan and other pharmaceutical compounds:

- Controlled Reactivity: Weinreb amides react with organometallic reagents to form a stable tetrahedral intermediate, which prevents over-addition and the formation of tertiary alcohols, a common side reaction with more reactive acylating agents like acid chlorides.[\[2\]](#)
- High Yields: The reaction of Weinreb amides with organolithium or Grignard reagents typically proceeds in good to excellent yields to form the desired ketone.
- Versatility: This methodology is applicable to a wide range of substrates, allowing for the synthesis of diverse ketone intermediates.

## Conclusion

**N-Methoxy-N,1-dimethylpiperidine-4-carboxamide** is a valuable and versatile intermediate in pharmaceutical synthesis. Its application in the synthesis of Lasmiditan highlights the strategic importance of Weinreb amides in constructing complex molecular architectures with high precision and control. The detailed protocols provided herein offer a foundation for researchers and drug development professionals to utilize this key building block in their synthetic endeavors.

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Email: [info@benchchem.com](mailto:info@benchchem.com)